molecular formula C9H17N3O B13317509 (5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol

(5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B13317509
M. Wt: 183.25 g/mol
InChI Key: AMKMXUKIGGOHPG-UHFFFAOYSA-N
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Description

(5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxymethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions, often catalyzed by copper(I) salts. The tert-butyl and ethyl substituents can be introduced through appropriate starting materials or subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or carboxylates are employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Ethers, esters.

Scientific Research Applications

(5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may interact with biological membranes or proteins, altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)amine: Contains an amine group instead of a hydroxymethyl group.

    (5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)carboxylic acid: Features a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(5-tert-Butyl-1-ethyl-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

(5-tert-butyl-1-ethyltriazol-4-yl)methanol

InChI

InChI=1S/C9H17N3O/c1-5-12-8(9(2,3)4)7(6-13)10-11-12/h13H,5-6H2,1-4H3

InChI Key

AMKMXUKIGGOHPG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)CO)C(C)(C)C

Origin of Product

United States

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